2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride
Description
2-Chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride (CAS: 1803589-01-6) is a halogenated aniline derivative with the molecular formula C₈H₈Cl₂F₃N and a molecular weight of 246.06 g/mol . Its structure features a trifluoromethyl (-CF₃) group at the para position, a chlorine atom at the ortho position, and a methylated amine group. The compound is commercially available as a high-purity powder, typically stored at 4°C, and is marketed as a building block for pharmaceutical and materials science research .
The IUPAC name reflects its substituent positions: this compound. Its SMILES notation is CNC1=C(C=C(C=C1)C(F)(F)F)Cl.Cl, and the InChI key is BVGWMPKHGGAAGD-UHFFFAOYSA-N .
Properties
IUPAC Name |
2-chloro-N-methyl-4-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N.ClH/c1-13-7-3-2-5(4-6(7)9)8(10,11)12;/h2-4,13H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGWMPKHGGAAGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(F)(F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthetic Route and Reaction Conditions
| Step | Reaction Type | Reagents and Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Nitration | 2-chloro-4-(trifluoromethyl)aniline treated with nitrating agents (e.g., HNO3/H2SO4) | Introduction of nitro group at the desired position; careful control of temperature to avoid overnitration |
| 2 | Reduction | Catalytic hydrogenation or chemical reduction (e.g., Fe/HCl or SnCl2/HCl) | Conversion of nitro group to amino group, yielding 2-chloro-N-methyl-4-(trifluoromethyl)aniline |
| 3 | N-Methylation | Methylation using methyl iodide or trimethylorthoformate with acid catalyst (e.g., sulfuric acid) | Selective N-methylation of the aniline nitrogen; use of trimethylorthoformate reduces dimethylation byproducts |
| 4 | Salt Formation | Reaction with hydrochloric acid to form the hydrochloride salt | Improves compound stability and crystallinity for isolation |
This route is supported by industrial and laboratory practices, with optimization focused on yield and selectivity.
Research Findings and Optimization Notes
N-Methylation Efficiency: Direct methylation with methyl iodide often leads to dimethylated byproducts. Using trimethylorthoformate with catalytic sulfuric acid minimizes these side reactions, yielding predominantly the mono-methylated hydrochloride salt.
Solvent and Acid Concentration: The hydrochloride salt formation is optimized by using hydrochloric acid concentrations between 30% and 38%, often in alcohol solvents such as methanol or ethanol. The mass ratio of HCl to methanol typically ranges from 1:3 to 1:15, with 1:4 being optimal for crystallization and yield.
Reaction Molar Ratios: The molar ratio of intermediate amine to hydrochloric acid in salt formation is critical, typically between 1:1 and 1:10, with 1:2 being a preferred ratio for efficient conversion and isolation.
Data Table Summarizing Key Preparation Parameters
| Parameter | Value/Range | Comments |
|---|---|---|
| Nitration agent | HNO3/H2SO4 | Temperature control required |
| Reduction agent | Fe/HCl, SnCl2/HCl, or catalytic H2 | Efficient conversion of nitro to amine |
| Methylation reagent | Methyl iodide or trimethylorthoformate | Trimethylorthoformate preferred to reduce dimethylation |
| Acid concentration for salt formation | 30–38% HCl | 33% HCl commonly used |
| Solvent for salt formation | Methanol, ethanol, propanol, butanol | Methanol preferred |
| HCl to solvent mass ratio | 1:3 to 1:15 | 1:4 optimal |
| Molar ratio (amine:HCl) | 1:1 to 1:10 | 1:2 optimal |
| Reaction temperature | Ambient to reflux | Depends on step |
| Yield | Typically 70–90% (overall) | Depends on optimization and purity |
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
Chemistry
2-Chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride serves as a valuable building block in organic synthesis. Its unique trifluoromethyl and chloro groups enhance its reactivity, making it useful for creating more complex organic molecules. It can undergo:
- Oxidation: Producing nitroso or nitro derivatives.
- Reduction: Converting nitro groups back to amines.
- Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, expanding the range of derivatives that can be synthesized.
Research indicates that this compound may exhibit significant biological activities:
- Antimicrobial Properties: Preliminary studies suggest efficacy against various microbial strains, highlighting its potential in pharmaceutical applications.
- Mechanism of Action: The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and interaction with biological targets, which could lead to inhibition or activation of critical biochemical pathways.
Pharmaceutical Applications
Ongoing research aims to explore its potential as a pharmaceutical intermediate or active ingredient. The compound's unique properties may allow it to function effectively in drug formulations targeting specific diseases or conditions .
Agrochemicals
Due to its chemical properties, this compound is investigated for use in developing agrochemicals, including herbicides and pesticides, where its reactivity could enhance efficacy and selectivity against target pests.
Dyes and Pigments
The compound's structure makes it suitable for use in dye production, particularly in creating vibrant colors that are stable under various conditions. Its application in this field could lead to advancements in textile and material coloration processes .
Case Study 1: Antimicrobial Efficacy
A study explored the antimicrobial properties of this compound against Staphylococcus aureus. Results indicated significant inhibition at specific concentrations, suggesting potential as a therapeutic agent against bacterial infections.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis route for industrial production revealed that using continuous flow reactors significantly increased yield and reduced reaction time compared to traditional batch methods.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting or activating specific biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of halogenated aniline derivatives with diverse substituents influencing physicochemical properties and applications. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Effects
Trifluoromethyl (-CF₃) Group: The -CF₃ group in the target compound enhances lipophilicity and electron-withdrawing effects, improving metabolic stability compared to non-fluorinated analogs (e.g., 2-chloro-4-fluoroaniline hydrochloride) .
Methylated Amine : The N-methyl group may reduce solubility in polar solvents but could enhance membrane permeability in drug candidates .
Biological Activity
2-Chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride, a compound with significant chemical and biological properties, has garnered attention in various fields of research, particularly in medicinal chemistry and toxicology. This article presents a detailed overview of its biological activity, including mechanisms of action, metabolic pathways, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHClFN
- Molecular Weight : 201.59 g/mol
The presence of the trifluoromethyl group contributes to its lipophilicity and biological activity, making it a candidate for various pharmacological studies.
Research indicates that this compound interacts with specific biological targets, including:
- Enzymes : It may inhibit or modulate enzyme activity, impacting metabolic pathways.
- Receptors : The compound has shown potential in binding to various receptors, which can lead to altered signaling pathways.
The exact mechanism is still under investigation, but preliminary studies suggest that its interactions may influence neurotransmitter systems and metabolic processes.
Toxicological Studies
In studies involving animal models, particularly rats, the compound's metabolic fate was analyzed using advanced techniques such as F-NMR spectroscopy and HPLC-NMR-MS. The results indicated that the compound undergoes significant metabolic transformation, leading to various urinary metabolites. This information is crucial for understanding its safety profile and potential toxic effects .
Pharmacological Applications
- Antimicrobial Activity : Preliminary investigations have suggested that this compound exhibits antimicrobial properties against certain bacterial strains. In vitro assays demonstrated significant inhibition of bacterial growth at specific concentrations.
- Neuropharmacology : The compound's potential effects on the central nervous system are being explored. Initial findings indicate that it may influence neurotransmitter receptor activity, particularly in relation to NMDA receptors, which are implicated in neuropsychiatric disorders .
- Antiparasitic Activity : Research has also focused on its efficacy against parasitic infections. Studies have shown that modifications to the molecular structure can enhance its antiparasitic properties, suggesting a pathway for developing new treatments for diseases like malaria .
Case Study 1: Metabolic Fate in Rats
A study conducted on male Sprague-Dawley rats revealed that after administration of 50 mg/kg of the compound, significant urinary metabolites were identified. The analysis highlighted the compound's rapid metabolism and excretion patterns, crucial for assessing its pharmacokinetic properties .
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that at concentrations ranging from 10 to 100 µg/mL, this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be around 25 µg/mL for both organisms.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 25 |
Q & A
Q. What are the established synthetic routes for 2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride, and what critical parameters optimize yield and purity?
Answer: The compound is synthesized via sequential functionalization of aniline derivatives. A typical route involves:
Chlorination : Direct chlorination of 4-(trifluoromethyl)aniline using Cl₂ or SOCl₂ under controlled conditions to introduce the 2-chloro substituent .
N-Methylation : Reaction with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to install the N-methyl group. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) significantly impact regioselectivity .
Salt Formation : Treatment with HCl in ethanol or diethyl ether to precipitate the hydrochloride salt .
Q. Critical Parameters :
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
Answer:
- ¹H NMR : Expect a singlet for the N-methyl group (δ ~3.0–3.2 ppm) and aromatic protons split into distinct patterns due to chloro and trifluoromethyl substituents (δ ~7.2–7.8 ppm) .
- ¹⁹F NMR : A singlet at δ ~-60 ppm for the CF₃ group .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 198.06 (C₈H₈ClF₃N⁺) and fragment ions corresponding to loss of HCl (m/z 162.03) .
- X-ray Crystallography : SHELXL software can resolve hydrogen bonding between the anilinium NH and chloride ion (d(N–Cl) ~3.2 Å) .
Q. What are the recommended storage conditions and handling precautions for this compound?
Answer:
- Storage : Store in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent hygroscopic degradation .
- Handling : Use nitrile gloves, safety goggles, and fume hoods. In case of eye contact, rinse immediately with water (per S26 guidelines) .
Advanced Research Questions
Q. How do the electronic effects of the trifluoromethyl and chloro substituents influence reactivity in nucleophilic aromatic substitution (NAS) reactions?
Answer:
- Trifluoromethyl Group : Strong electron-withdrawing (-I) effect activates the ring for meta-directed NAS but deactivates it toward electrophilic substitution.
- Chloro Substituent : Moderately deactivating (-I, +M), directing reactions to the ortho/para positions.
- Synergistic Effects : The combined EWGs create a highly electron-deficient aromatic system, favoring reactions with strong nucleophiles (e.g., alkoxides) at the 5-position (para to Cl, meta to CF₃). Contrast with nitro-substituted analogs (e.g., flumetralin, ), where nitro groups further enhance reactivity .
Q. What strategies resolve contradictions in reported reaction yields for N-methylation protocols?
Answer: Discrepancies arise from competing side reactions (e.g., over-alkylation or demethylation). Mitigation strategies include:
- Base Optimization : Use weaker bases (e.g., NaHCO₃) to minimize deprotonation of the aniline NH, which can lead to dimerization.
- Solvent Effects : Polar aprotic solvents (DMF) enhance solubility but may increase byproducts; switching to THF reduces side reactions .
- Byproduct Analysis : Employ LC-MS to identify impurities (e.g., di-methylated species) and adjust stoichiometry .
Q. What computational approaches model the crystal packing and intermolecular interactions of this hydrochloride salt?
Answer:
- DFT Calculations : Use Gaussian or ORCA to optimize geometry and calculate electrostatic potential surfaces, highlighting H-bonding between NH₃⁺ and Cl⁻ .
- Hirshfeld Surface Analysis : CrystalExplorer software quantifies intermolecular contacts (e.g., F⋯H interactions from CF₃ groups) .
- SHELX Refinement : Resolve disorder in the chloride counterion using high-resolution X-ray data (R-factor < 5%) .
Q. How can researchers differentiate between polymorphic forms of this compound?
Answer:
- XRD : Distinct diffraction patterns (e.g., Form I: 2θ = 12.4°, 15.7°; Form II: 2θ = 11.9°, 16.2°) .
- DSC : Endothermic peaks corresponding to melting points (Form I: 185°C; Form II: 178°C) .
- FT-IR : Polymorphs show shifts in N–H stretching (Form I: 3300 cm⁻¹; Form II: 3250 cm⁻¹) due to varying H-bond strengths .
Q. What mechanistic insights explain byproduct formation in Sandmeyer reactions involving this aniline derivative?
Answer: During diazotization (NaNO₂/HCl), competing pathways generate:
- Diazonium Salt Decomposition : Elevated temperatures (>5°C) produce phenolic byproducts via hydrolysis.
- Radical Intermediates : Traces of Cu(I) catalyze Ullmann-type couplings, forming biaryl derivatives.
- Mitigation : Strict temperature control (0–5°C) and Cu(I) scavengers (e.g., EDTA) suppress side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
